2-Fluoro-6-methylbenzoyl chloride
Overview
Description
2-Fluoro-6-methylbenzoyl chloride is a chemical compound with the CAS Number: 535961-78-5 . It has a molecular weight of 172.59 and its linear formula is C8H6ClFO . It is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 2-Fluoro-6-methylbenzoyl chloride involves the use of thionyl chloride and N,N-dimethyl-formamide . The mixture is heated to reflux for 5.5 hours .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methylbenzoyl chloride is represented by the linear formula C8H6ClFO . The InChI Key is MMGLVQRGMPQKLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-6-methylbenzoyl chloride is a liquid or solid or semi-solid or lump . It is typically stored in an inert atmosphere at room temperature .Scientific Research Applications
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 2-Fluoro-6-methylbenzoyl chloride is used in the synthesis of pharmaceutical drugs . One specific example is its use in the synthesis of Avacopan , a drug used for the treatment of vasculitis .
- Methods of Application or Experimental Procedures: The synthesis of Avacopan involves the benzoylation of the piperidine nitrogen of a precursor molecule with 2-fluoro-6-methylbenzoyl chloride . This reaction forms an amide intermediate . The final step involves a direct coupling of the ester group of the intermediate and 4-methyl-5-trifluoromethylaniline, mediated by AlMe3 . This reaction yields Avacopan in good yield (80%) after recrystallization from ethanol/water .
- Results or Outcomes: The result of this process is the successful synthesis of Avacopan . The yield of the final product is reported to be 80% .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGLVQRGMPQKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664593 | |
Record name | 2-Fluoro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylbenzoyl chloride | |
CAS RN |
535961-78-5 | |
Record name | 2-Fluoro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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